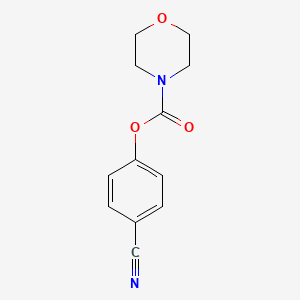
N~1~-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CCG-1423 has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
CCG-1423 inhibits RhoA activity by binding to the RhoA-binding domain of its downstream effector, Rho kinase (ROCK). This binding prevents the activation of ROCK, which in turn inhibits downstream signaling pathways that are involved in cellular processes such as cell migration and proliferation.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in cancer cells, reduce inflammation in cardiovascular diseases, and improve neuronal survival in neurological disorders. CCG-1423 has also been shown to have potential applications in wound healing and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CCG-1423 is its specificity for RhoA activity. It has been shown to selectively inhibit RhoA activity without affecting other Rho GTPases. However, one of the limitations of CCG-1423 is its low solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research of CCG-1423. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield of CCG-1423. Additionally, future research can focus on improving the solubility and bioavailability of CCG-1423 to improve its efficacy in vivo.
Conclusion:
In conclusion, CCG-1423 is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of RhoA activity, which is involved in various cellular processes. CCG-1423 has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Future research can focus on further investigating its potential therapeutic applications and improving its synthesis and bioavailability.
Méthodes De Synthèse
The synthesis of CCG-1423 involves the reaction of N-cyclohexyl-N-(4-ethylphenyl)glycinamide with methanesulfonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain CCG-1423. The yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
CCG-1423 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit RhoA activity, which is involved in various cellular processes such as cell migration, cell proliferation, and cytoskeletal organization. CCG-1423 has been shown to have potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-14-9-11-16(12-10-14)19(23(2,21)22)13-17(20)18-15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJQUQCDXSIKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)



![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)


